![molecular formula C9H13F3N4 B1471641 2-[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-amine CAS No. 1508853-61-9](/img/structure/B1471641.png)
2-[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-amine
Overview
Description
The compound “2-[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-amine” is a derivative of the [1,2,4]triazolo[4,3-a]pyridine class . This class of compounds has been found to have numerous biological activities, including antifungal activity .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]pyridine derivatives can be achieved through a nucleophilic displacement of a chloromethyl derivative with methyl amine, followed by a reaction with acid analogues in the presence of 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) .
Molecular Structure Analysis
The molecular structure of this compound is based on a [1,2,4]triazolo[4,3-a]pyridine scaffold . This scaffold is underexploited among the heme-binding moieties .
Scientific Research Applications
Synthesis and Structural Characterization
Researchers have been exploring the synthesis of triazolopyridine derivatives due to their potential biological and chemical applications. For instance, studies have described the synthesis of fluorinated triazolotriazines, highlighting their preparation through multi-step procedures and evaluating their structural characteristics using spectroscopic methods (Dolzhenko et al., 2008). This research underscores the importance of fluorinated compounds in medicinal chemistry, especially for developing new therapeutic agents.
Additionally, the molecular and crystal structures of related compounds are meticulously analyzed to understand their conformation and interactions within the crystalline phase. Such analyses provide insight into the compound's stability and potential reactivity, which are crucial for its applications in various fields (Dolzhenko et al., 2011).
Potential Applications
While the specific compound has not been directly linked to detailed applications beyond its synthesis and structural analysis, the research on similar triazolopyridine and triazolotriazine derivatives suggests a wide range of potential uses. These compounds are often investigated for their biological activities, including their role as inhibitors or agents in pharmaceutical development. For example, certain triazolopyridine derivatives have been evaluated for their antiproliferative activities against cancer cell lines, indicating their potential in cancer therapy research (Dolzhenko et al., 2008).
Mechanism of Action
Target of action
Compounds in the 1,2,4-triazolo[4,3-a]pyridine class have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . The specific targets of these compounds can vary widely depending on their structure and the presence of different functional groups.
Mode of action
The mode of action of these compounds is also diverse and depends on their specific targets. For example, some may inhibit enzymes, while others may interact with cell receptors or DNA .
Biochemical pathways
The biochemical pathways affected by these compounds can be numerous and varied, depending on their specific targets and modes of action .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds can vary widely and are influenced by factors such as their chemical structure and the route of administration .
Result of action
The molecular and cellular effects of these compounds can include changes in cell signaling, inhibition of cell growth, and induction of cell death, among others .
Action environment
The action, efficacy, and stability of these compounds can be influenced by various environmental factors, including pH, temperature, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
2-[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-amine plays a significant role in various biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, triazole derivatives are known to bind with enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase . These interactions often result in enzyme inhibition or activation, which can modulate various biochemical pathways. The nature of these interactions is typically characterized by hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, triazole derivatives have been shown to modulate the expression of genes involved in apoptosis, cell cycle regulation, and metabolic pathways . Additionally, they can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, triazole derivatives are known to inhibit enzymes such as carbonic anhydrase by binding to their active sites . This binding often involves hydrogen bonding and hydrophobic interactions. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that triazole derivatives can exhibit long-term effects on cellular function, including sustained enzyme inhibition and prolonged changes in gene expression . The stability of this compound in laboratory settings is crucial for its effectiveness, and any degradation can impact its biochemical and cellular effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can exhibit therapeutic effects, such as enzyme inhibition and modulation of gene expression . At higher doses, it may cause toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions. Threshold effects are often observed, where a certain dosage level is required to achieve the desired biochemical and cellular effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes. For instance, triazole derivatives can affect the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, glycolysis, and oxidative phosphorylation . These interactions can lead to changes in metabolic flux and metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as ABC transporters and solute carrier (SLC) transporters . Additionally, it can bind to intracellular proteins, which can influence its localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can impact mitochondrial function and metabolism. The subcellular localization of this compound can also influence its interactions with other biomolecules and its overall biochemical effects.
Properties
IUPAC Name |
2-[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F3N4/c10-9(11,12)6-1-2-7-14-15-8(3-4-13)16(7)5-6/h6H,1-5,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUFMVODYYQHOPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=C(N2CC1C(F)(F)F)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


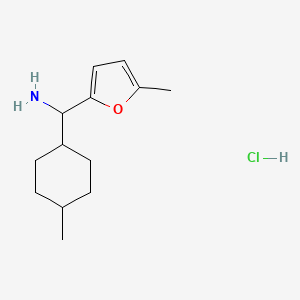
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropan-1-amine hydrochloride](/img/structure/B1471562.png)
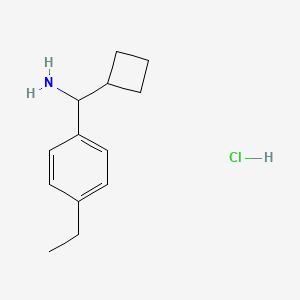

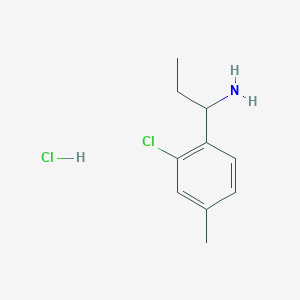

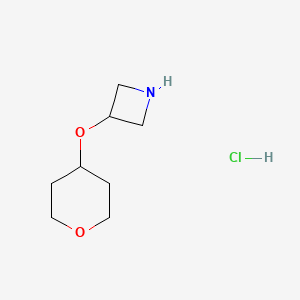

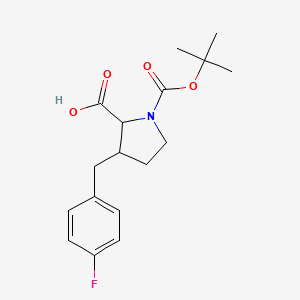

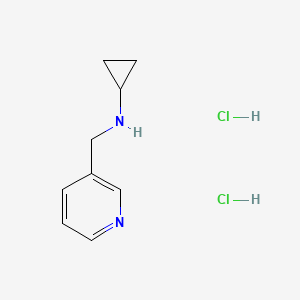

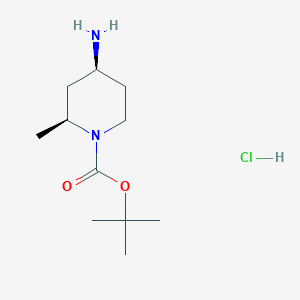
![{2-[(4-Chlorophenyl)thio]ethyl}(2-methoxyethyl)amine hydrochloride](/img/structure/B1471581.png)
